

# A Technical Guide to the Historical Therapeutic Applications of Salophen (Acetaminosalol)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

Salophen, chemically known as **Acetaminosalol**, was a pharmaceutical agent introduced by Bayer in the late 19th and early 20th centuries.<sup>[1]</sup> It was developed as a therapeutic alternative to salicylic acid, aiming to mitigate the gastric side effects associated with salicylate therapy. This technical guide provides a comprehensive overview of the historical therapeutic applications of Salophen, focusing on its use as an analgesic, antipyretic, anti-inflammatory, and intestinal antiseptic agent. The document details its mechanism of action as a prodrug, historical dosages, clinical efficacy as reported in late 19th-century medical literature, and its perceived safety profile compared to its contemporaries. All quantitative data from historical sources are summarized in structured tables, and key experimental and clinical methodologies of the era are described. Signaling pathways and logical relationships are visualized using Graphviz diagrams to provide a clearer understanding for a modern scientific audience.

## Introduction: The Quest for a Safer Salicylate

The late 19th century was a period of significant advancement in medicinal chemistry, driven by the desire to improve upon existing remedies.<sup>[1]</sup> Salicylic acid, a potent analgesic and antipyretic, was widely used but notorious for causing gastric irritation.<sup>[1]</sup> This led to a search for derivatives that would retain the therapeutic benefits of salicylic acid while being better tolerated by patients. Salophen emerged from this research as a promising alternative.

Marketed by Bayer, Salophen is the esterification product of salicylic acid and paracetamol (acetaminophen).[1][2] It was also known by the name Phenetsal.[1] The core concept behind its design was that it would pass through the stomach intact and only break down into its active components—salicylic acid and paracetamol—in the alkaline environment of the intestines.[2] This targeted delivery was intended to prevent the direct contact of salicylic acid with the gastric mucosa, thereby reducing gastrointestinal side effects.

## Chemical Properties and Synthesis

- Chemical Name: 4-Acetamidophenyl 2-hydroxybenzoate
- Molecular Formula:  $C_{15}H_{13}NO_4$ [2]
- Molecular Weight: 271.27 g/mol
- Appearance: A white, tasteless crystalline powder. Its lack of taste was considered a significant advantage for administration.[2]
- Solubility: Practically insoluble in cold water, but more soluble in warm water. It is soluble in alcohol and ether.
- Synthesis: The synthesis of Salophen involves the esterification of salicylic acid with paracetamol.

## Mechanism of Action: A Prodrug Approach

Salophen functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to produce the active therapeutic compounds. In the alkaline environment of the small intestine, Salophen is hydrolyzed into its two constituent molecules: salicylic acid and p-acetamidophenol (paracetamol).[2]

This metabolic pathway was considered a key advantage over other intestinal antiseptics of the time, such as salol (phenyl salicylate), which released phenol, a more toxic compound.



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*In-vivo activation pathway of Salophen.*

## Historical Therapeutic Applications and Efficacy

Salophen was primarily used for its analgesic, antipyretic, anti-inflammatory, and intestinal antiseptic properties.

### Antirheumatic and Analgesic Effects

Salophen was widely promoted as a substitute for salicylic acid in the treatment of acute articular rheumatism. Historical clinical reports suggest it was effective in reducing pain, swelling, and fever associated with the condition.

A notable study published in 1896 by Harry S. Pearse, M.D., detailed the treatment of 30 cases of acute articular rheumatism with Salophen. The key findings from this study are summarized in the table below.

Parameter	Value
Number of Patients	30
Dosage	10 to 15 grains (approximately 650 to 975 mg)
Frequency	Every 2 to 3 hours
Typical Daily Dose	60 to 90 grains (approximately 3.9 to 5.85 grams)
Average Duration of Treatment	4 to 10 days
Reported Efficacy	Rapid relief of pain and reduction of swelling
Reported Side Effects	None noted in this case series

Source: Pearse, H. S. (1896). Salophen in Acute Articular Rheumatism.

Another report from 1897 by M. L. Galliard in *La Presse Medicale* described the use of Salophen in fifteen cases of various types of rheumatism. The dosage used was ninety grains (approximately 5.85 grams) administered in six doses in starch wafers. The report noted that the drug was "always well borne" with no malaise, nausea, vertigo, or ringing in the ears. However, it was also stated that in equal doses, Salophen was "a little less rapidly efficacious than sodium salicylate" and that it "failed in chronic polyarticular rheumatism."

## Intestinal Antiseptic

Salophen was also employed as an intestinal antiseptic, a common therapeutic strategy in the late 19th and early 20th centuries for various gastrointestinal ailments believed to be caused by "intestinal fermentation" or bacterial infections. It was considered a safer alternative to salol (phenyl salicylate), another intestinal antiseptic, because its breakdown did not produce toxic phenol.

Historical texts suggest its use in conditions such as typhoid fever and cholera. An 1892 publication by W.H. Schieffelin & Co. mentions the use of Salophen in typhoid fever. While specific efficacy data from controlled trials of that era is lacking, its use was based on the principle of releasing salicylic acid, a known antiseptic, directly into the intestines.

Application	Dosage	Notes
Intestinal Antiseptic	15 to 30 grains (approximately 975 mg to 1.95 grams)	Administered in divided doses throughout the day.
Typhoid Fever	15 grains (approximately 975 mg)	Mentioned in historical medical literature as a therapeutic approach.

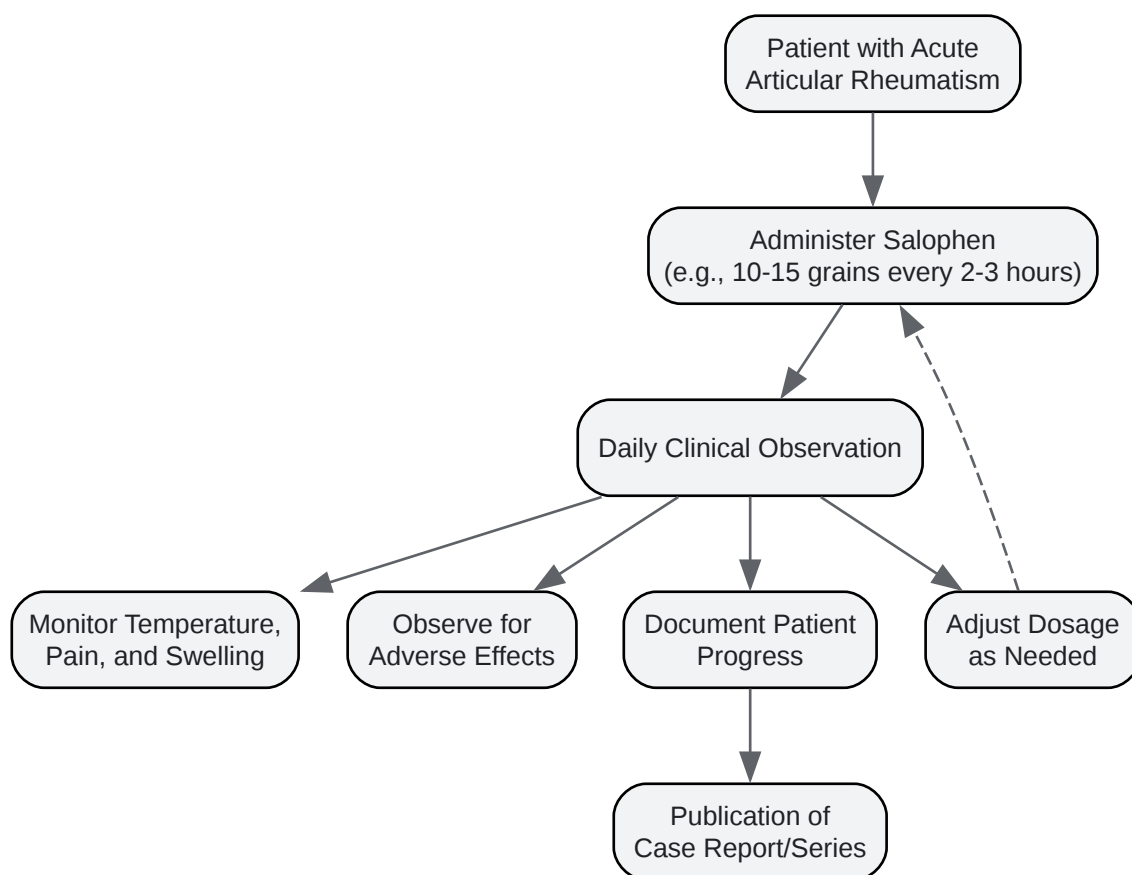
Source: Historical medical texts and formularies from the late 19th and early 20th centuries.

## Historical Experimental and Clinical Protocols

The clinical evaluation of drugs in the late 19th and early 20th centuries largely relied on observational case studies and the clinical experience of physicians. The concept of the randomized, controlled clinical trial was not yet established.

The "experimental protocol" for the evaluation of Salophen, as exemplified by the work of Dr. Pearse, typically involved the following steps:

- **Patient Selection:** Patients presenting with clear symptoms of a specific ailment, such as acute articular rheumatism, were selected for treatment.
- **Administration of the Drug:** Salophen was administered, often in powder form enclosed in wafers or sachets to mask any taste, although Salophen was noted to be tasteless.
- **Dosage Regimen:** The dosage was determined by the physician based on the severity of the symptoms and was often adjusted as the patient's condition changed.
- **Clinical Observation:** The physician would closely monitor the patient for changes in their condition, including reduction in fever (measured with a clinical thermometer), decrease in pain and swelling (assessed by physical examination and patient reporting), and the appearance of any adverse effects.
- **Reporting:** The findings were then documented as a case series and often published in medical journals to be shared with the broader medical community.



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*Workflow of a typical late 19th-century clinical evaluation.*

## Safety and Tolerability

A significant marketing and clinical advantage of Salophen was its reported safety and good tolerability, especially concerning the gastrointestinal system. Historical accounts frequently emphasize the absence of the gastric irritation, nausea, and tinnitus that were common with high doses of salicylic acid and its sodium salt.

The 1896 report by Dr. Pearse on 30 cases of acute articular rheumatism explicitly states that no adverse effects were observed. The 1897 report by Dr. Galliard also highlights its good tolerability.

The perceived safety of Salophen was attributed to its prodrug nature, which spared the stomach from direct exposure to salicylic acid. The breakdown products, salicylic acid and paracetamol, were both well-established therapeutic agents.

## Conclusion

Salophen (**Acetaminosalol**) represents a significant step in the late 19th-century endeavor to improve drug safety and efficacy. By employing a prodrug strategy, it successfully addressed the significant problem of gastric intolerance associated with salicylic acid. Historical clinical reports, though lacking the rigor of modern clinical trials, consistently point to its effectiveness as an antirheumatic, analgesic, and antipyretic agent, with a favorable safety profile for its time. Its use as an intestinal antiseptic, while less well-documented quantitatively, was based on sound therapeutic principles of the era. This historical perspective on Salophen offers valuable insights into the evolution of pharmaceutical development and the enduring quest for targeted and well-tolerated therapies.

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